Methyl 3-(3S

Vue d'ensemble

Description

The compound in focus, 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione (designated as S,S,R-5), is a stereochemically pure, multi-target antidiabetic agent synthesized via asymmetric organocatalysis . Its structure features:

- A trifluoromethyl (CF₃) group for enhanced lipophilicity and electronic effects.

- A cyclohexyl-oxo core with hydroxyl and methyl substituents for enzyme interaction.

- S,S,R stereochemistry, confirmed via chiral HPLC ([α]²⁰_D = +83.5°) and 99:1 enantiomeric ratio .

S,S,R-5 targets key enzymes in diabetes: α-glucosidase, α-amylase, PTP-1B, and exhibits DPPH radical scavenging (antioxidant) activity . Its design integrates principles from FDA-approved drugs (e.g., sitagliptin) and natural products, leveraging the CF₃ group’s pharmacophoric advantages .

Méthodes De Préparation

The synthesis of Methyl 3-(3S) can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to produce the indole derivative . Another approach involves the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid, leading to the formation of a new heterocyclic core .

Analyse Des Réactions Chimiques

Substitution Reactions

Substitution reactions are common in methyl 3-(3S) derivatives, particularly at functional groups such as alcohols or halides.

Key Findings :

-

Steric and electronic factors heavily influence substitution outcomes. For example, bulky tert-butyl esters promote aziridine formation over competing pathways .

-

Competing pathways (e.g., mesylate vs. chloride formation) highlight the role of counterion interactions in directing reactivity .

Enzymatic Transformations

Lipase-catalyzed resolutions enable enantioselective modifications of this compound) derivatives.

Mechanistic Insights :

-

Temperature modulates enzyme selectivity, with lower temperatures enhancing resolution efficiency .

-

Absolute configurations were confirmed via X-ray crystallography and chiral derivatization .

Protection/Deprotection Chemistry

Protective group strategies are critical for functionalizing sensitive moieties in this compound) derivatives.

Applications :

-

Boc protection enables selective functionalization of amine groups while preserving ester integrity .

Reductive Amination

This compound) amines participate in reductive amination to form bioactive derivatives.

| Compound | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Methyl (3S)-3-aminooctanoate | Benzaldehyde, NaBH(OAc)₃ | Methyl (3S)-3-(benzylamino)octanoate | 72% |

Conditions :

-

Reactions proceed under mild conditions (dichloromethane, room temperature) with minimal racemization.

Bromination and Radical Reactions

Allylic bromination is a key strategy for functionalizing this compound) scaffolds.

Mechanism :

Acylation and Esterification

This compound) esters serve as substrates for further derivatization.

| Compound | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Methyl (3S)-3-aminooctanoate | Acetic anhydride | Methyl (3S)-3-acetamidooctanoate | Peptide mimetics synthesis |

Optimization :

-

Acylation yields improve with anhydrous conditions and catalytic bases (e.g., DMAP).

Applications De Recherche Scientifique

Methyl 3-(3S) has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of Methyl 3-(3S) involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Differences

Key Observations :

- S,S,R-5 outperforms acarbose in α-glucosidase inhibition (IC₅₀ = 6.28 μM vs. 6.7 μM) and targets additional enzymes (PTP-1B, IC₅₀ = 0.91 μM) .

- Unlike thiazolidinediones (PPAR-γ agonists), S,S,R-5 avoids PPAR-γ-related side effects (e.g., weight gain) .

- The CF₃ group in S,S,R-5 enhances binding affinity compared to non-fluorinated analogs, as seen in molecular docking .

Stereochemical Impact

S,S,R-5’s activity is stereospecific:

- The racemic mixture showed 50% lower α-glucosidase inhibition than the pure S,S,R-5 enantiomer .

- Molecular docking revealed that the S,S,R configuration forms three hydrogen bonds with α-glucosidase residues (His239, Arg312, Arg439) and halogen interactions with Asp214/Glu276, unlike its enantiomer .

Antioxidant Activity

| Compound | DPPH Radical Scavenging (IC₅₀, μM) |

|---|---|

| S,S,R-5 | 2.36 |

| Trolox (standard) | 15–20 |

| Natural flavonoids | 10–50 |

S,S,R-5’s antioxidant potency (IC₅₀ = 2.36 μM) surpasses many natural antioxidants, likely due to its hydroxyl and CF₃ groups stabilizing radical intermediates .

Activité Biologique

Methyl 3-(3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride, often referred to as this compound), is a compound of significant interest due to its biological activity and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound) is an amino acid derivative characterized by its unique chemical structure, which includes a methyl ester functional group and a para-methylphenyl substituent. Its molecular formula is C12H17NO2, with a molecular weight of approximately 229.70 g/mol. The para-substituted methyl group on the phenyl ring enhances its lipophilicity, influencing its pharmacological properties and interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound) can be attributed to several mechanisms:

- Enzyme Modulation : The amino group in this compound) interacts with various enzymes, potentially modulating enzyme-substrate interactions. This interaction can influence metabolic pathways critical for cellular function.

- Receptor Binding : The compound may also bind to specific receptors, altering cellular signaling pathways. This mechanism is crucial in drug development, particularly for targeting diseases where receptor modulation is beneficial.

Pharmacological Applications

Research has highlighted several pharmacological applications for this compound):

- Antimicrobial Activity : Preliminary studies indicate that this compound) exhibits antimicrobial properties against various pathogens. For instance, it has shown selective action against Gram-positive bacteria and moderate activity against some Gram-negative microorganisms .

- Antifungal Properties : The compound has also been evaluated for antifungal activity, particularly against species of the genus Candida. In laboratory settings, it demonstrated significant growth inhibition zones compared to control groups .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound):

- Antimicrobial Efficacy : A study assessed the antimicrobial effects of this compound) against clinical strains of Escherichia coli and Pseudomonas aeruginosa, revealing a minimum inhibitory concentration (MIC) of 0.21 µM . This suggests a potent antibacterial potential that warrants further investigation.

- Toxicity Assessment : Toxicity studies on human pseudonormal cell lines indicated that while this compound) exhibited some cytotoxic effects, it was less toxic than other tested compounds. The IC50 values were determined after 72 hours of exposure, highlighting the need for careful evaluation in therapeutic contexts .

Data Summary

The following table summarizes key findings related to the biological activity of this compound):

| Biological Activity | Target Organism | MIC (µM) | Toxicity (IC50) |

|---|---|---|---|

| Antimicrobial | E. coli | 0.21 | TBD |

| Antimicrobial | Pseudomonas aeruginosa | TBD | TBD |

| Antifungal | Candida albicans | 0.83 | TBD |

Propriétés

IUPAC Name |

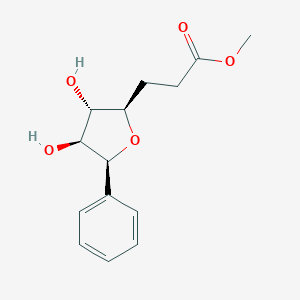

methyl 3-[(2R,3S,4S,5S)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-18-11(15)8-7-10-12(16)13(17)14(19-10)9-5-3-2-4-6-9/h2-6,10,12-14,16-17H,7-8H2,1H3/t10-,12-,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDVTXZKYPJLFH-ZZVYKPCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1C(C(C(O1)C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H]1[C@H]([C@@H]([C@@H](O1)C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.